2-Piperidino-1,3-thiazole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-7-8-6-10-9(13-8)11-4-2-1-3-5-11/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOAHSDBLWFXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363172 | |
| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
129865-52-7 | |
| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Piperidino 1,3 Thiazole 5 Carbaldehyde
Historical and Evolving Synthetic Approaches
The synthesis of the 2-aminothiazole (B372263) scaffold, the core of the target molecule, has its roots in the late 19th century with the pioneering work of Arthur Hantzsch. thieme.de The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring and has been adapted and refined over the decades. thieme.de Initially, this reaction involved the condensation of α-haloketones with thioamides.
Over time, variations of the Hantzsch synthesis and other methods like the Cook-Heilborn synthesis have been developed to introduce a wide array of substituents onto the thiazole ring. bepls.com The introduction of the formyl group at the 5-position has been largely influenced by the development of formylation reactions for electron-rich aromatic and heteroaromatic systems, most notably the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.org Similarly, the installation of the piperidino group has evolved from classical nucleophilic substitution reactions to more sophisticated catalytic methods.
Modern synthetic approaches increasingly focus on improving efficiency, safety, and sustainability. This includes the development of one-pot reactions, the use of milder reagents, and the exploration of catalytic and green chemistry methodologies to reduce waste and energy consumption.
Precursor Compounds and Reaction Pathways for Thiazole Ring Formation
The primary and most widely adopted method for constructing the thiazole ring in compounds like 2-Piperidino-1,3-thiazole-5-carbaldehyde is the Hantzsch thiazole synthesis. researchgate.net This reaction typically involves the condensation of two key precursor molecules: an α-halocarbonyl compound and a thioamide or thiourea (B124793) derivative.
A plausible pathway for the thiazole ring formation en route to the target molecule would involve the reaction of an appropriate α-halo-β-oxoaldehyde or a protected equivalent with a piperidine-containing thiourea, namely N-piperidinocarbothioamide. The α-halo-β-oxoaldehyde provides the C4 and C5 atoms of the thiazole ring, with the aldehyde at C5, while the N-piperidinocarbothioamide supplies the sulfur atom and the N-C-N fragment, including the piperidino group at the C2 position.
Table 1: Key Precursor Compounds for Thiazole Ring Formation
| Precursor Type | Specific Example | Role in Thiazole Ring Formation |
| α-Halocarbonyl | 2-chloro-3-oxopropanal | Provides C4 and C5 of the thiazole ring and the C5-carbaldehyde group. |
| Thioamide Derivative | N-piperidinocarbothioamide | Provides the S, N3, and C2 atoms, along with the piperidino substituent. |
Alternatively, the thiazole ring can be formed first, followed by the introduction of the functional groups. For instance, a simpler α-haloketone could be reacted with thiourea to form a 2-aminothiazole, which is then subsequently functionalized.
Strategies for Introducing the Piperidino Moiety
There are two primary strategies for the introduction of the piperidino group onto the thiazole ring:
From a Piperidine-Containing Precursor: As mentioned in the Hantzsch synthesis, utilizing N-piperidinocarbothioamide as a starting material directly incorporates the piperidino group at the 2-position during the formation of the thiazole ring. This approach is efficient as it builds the desired substitution pattern from the outset.
Nucleophilic Aromatic Substitution: An alternative and common strategy involves the reaction of a pre-formed thiazole ring bearing a suitable leaving group at the 2-position with piperidine (B6355638). A 2-halothiazole, such as 2-chlorothiazole (B1198822) or 2-bromothiazole, is a common substrate for this transformation. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the lone pair of electrons on the nitrogen atom of piperidine attacks the electron-deficient C2 position of the thiazole ring, displacing the halide. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed.
Table 2: Comparison of Strategies for Introducing the Piperidino Moiety
| Strategy | Description | Advantages | Disadvantages |
| From Precursor | Use of N-piperidinocarbothioamide in Hantzsch synthesis. | Convergent, direct installation of the desired group. | Availability and stability of the thioamide precursor may be a concern. |
| Nucleophilic Substitution | Reaction of a 2-halothiazole with piperidine. | Utilizes readily available starting materials. | Requires an additional synthetic step; reaction conditions may need optimization. |
Regiospecific Functionalization at the Carbaldehyde Position
The introduction of the carbaldehyde group at the C5 position of the 2-piperidinothiazole ring is a key step. The most common and effective method for this transformation is the Vilsmeier-Haack reaction . ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). wikipedia.org
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-donating nature of the piperidino group at the 2-position activates the thiazole ring, directing the electrophilic Vilsmeier reagent to the electron-rich C5 position. The initial product is an iminium salt, which is then hydrolyzed during aqueous workup to yield the desired 5-carbaldehyde.
An alternative, though less direct, approach would be to carry a precursor to the aldehyde group through the synthesis, such as a protected aldehyde or a group that can be readily converted to an aldehyde in a later step.
Catalytic and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of thiazole derivatives, this has manifested in several ways:
Catalytic Hantzsch Synthesis: While the classical Hantzsch synthesis is often performed under thermal conditions, catalytic versions have been developed. These can involve the use of solid acid catalysts, such as silica-supported tungstosilisic acid, which can be easily recovered and reused, reducing waste. bepls.comrsc.org
Green Solvents: The use of hazardous organic solvents is a major environmental concern. Researchers have explored conducting the Hantzsch synthesis and subsequent reactions in greener solvents like water, polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions. bepls.com
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can significantly reduce reaction times and improve yields, leading to more energy-efficient processes. bepls.com
Table 3: Examples of Green Chemistry Approaches in Thiazole Synthesis
| Green Chemistry Approach | Description | Potential Application in Target Synthesis | Reference |
| Reusable Catalyst | Use of silica-supported tungstosilisic acid in a one-pot Hantzsch reaction. | Catalyzing the formation of the 2-piperidino-thiazole core. | bepls.comrsc.org |
| Green Solvent | Utilizing water or PEG-400 as the reaction medium. | For the initial thiazole ring formation step. | bepls.com |
| Energy Efficiency | Microwave or ultrasound irradiation to accelerate the reaction. | To shorten the reaction times for the Hantzsch condensation or nucleophilic substitution. | bepls.com |
Optimization of Synthetic Yields and Purity Profiles
Optimizing the synthesis of this compound involves a systematic investigation of various reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.
For the Hantzsch thiazole synthesis step, optimization would involve:
Stoichiometry of Reactants: Varying the molar ratios of the α-halocarbonyl and the thioamide to find the optimal balance for complete conversion.
Solvent and Catalyst: Screening different solvents and catalysts (if any) to identify conditions that promote the highest yield and reaction rate.
Temperature and Reaction Time: Determining the ideal temperature and duration of the reaction to ensure completion without significant decomposition of products or starting materials.
For the Vilsmeier-Haack formylation , key optimization parameters include:
Molar Ratio of Vilsmeier Reagent: The amount of DMF and POCl3 used can significantly impact the yield and the formation of byproducts.
Reaction Temperature: The formylation is often carried out at low temperatures initially, followed by heating. Optimizing this temperature profile is crucial.
Hydrolysis Conditions: The conditions for the hydrolysis of the intermediate iminium salt can affect the final yield and purity.
For the nucleophilic aromatic substitution to introduce the piperidino group, optimization would focus on:
Base and Solvent: The choice of base and solvent can influence the rate and efficiency of the substitution reaction.
Temperature: Higher temperatures are often required to drive the reaction to completion, but this needs to be balanced against potential side reactions.
Purification of the final product and intermediates is typically achieved through standard techniques such as recrystallization or column chromatography. The purity profile is assessed using analytical methods like High-Performance Liquid Chromatography (HPLC), and the structure is confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Reactivity and Derivatization of 2 Piperidino 1,3 Thiazole 5 Carbaldehyde
Reactions of the Aldehyde Functional Group
The aldehyde group in 2-Piperidino-1,3-thiazole-5-carbaldehyde is a versatile site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.
Nucleophilic Addition Reactions (e.g., Imine, Oxime, Hydrazone Formation)
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This reactivity is central to the formation of a range of derivatives.
Imine Formation: The reaction of this compound with primary amines is expected to yield imines, also known as Schiff bases. This condensation reaction typically proceeds under mild acidic catalysis to facilitate the dehydration of the intermediate hemiaminal. ias.ac.in
Oxime Formation: Treatment of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a mild base affords the corresponding oxime. excli.de A similar compound, 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, has been shown to form an oxime, suggesting that this compound would react analogously. pharmaguideline.com The synthesis generally involves dissolving the aldehyde in a solvent like ethanol (B145695) and adding hydroxylamine hydrochloride, followed by stirring at room temperature or with gentle heating. pharmaguideline.com
Hydrazone Formation: The aldehyde can be converted to hydrazone derivatives by reaction with hydrazine (B178648) or substituted hydrazines, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine. These reactions are typically carried out in an alcoholic solvent, often with acid catalysis. chemicalbook.com Thiosemicarbazide (B42300) also reacts with aldehydes to form thiosemicarbazones, a reaction that can be performed by reacting the aldehyde with thiosemicarbazide in a suitable solvent. sci-hub.se
| Reactant | Product Type | General Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Mild acid catalysis |
| Hydroxylamine (NH₂OH) | Oxime | Ethanol, room temperature or gentle heating |
| Hydrazine (N₂H₄) or Substituted Hydrazines | Hydrazone | Alcoholic solvent, acid catalysis |
| Thiosemicarbazide | Thiosemicarbazone | Suitable solvent |
Oxidation Reactions to Carboxylic Acids
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. The product of this reaction, 2-Piperidino-1,3-thiazole-5-carboxylic acid, is commercially available, confirming the feasibility of this transformation. ugm.ac.id A general method for the oxidation of a similar thiazole (B1198619) derivative, 2-p-tolylthiazole-4-carbaldehyde, to its carboxylic acid involves the use of hydrogen peroxide in a basic methanolic solution under reflux. acs.org
Reduction Reactions to Alcohols
Reduction of the aldehyde group yields the corresponding primary alcohol, (2-(piperidin-1-yl)thiazol-5-yl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, at room temperature. ugm.ac.id While a specific literature procedure for the reduction of this compound was not found, this method is widely applicable to the reduction of aromatic and heterocyclic aldehydes.
Condensation Reactions with Active Methylene (B1212753) Compounds
The aldehyde undergoes condensation reactions with compounds possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid derivatives and β-keto esters. A prominent example is the Knoevenagel condensation. rsc.org Interestingly, piperidine (B6355638) itself is often employed as a basic catalyst for this reaction. cdnsciencepub.comgoogle.com This suggests that this compound may have the potential to self-catalyze this type of reaction or will readily react in the presence of other active methylene compounds. The reaction typically involves heating the aldehyde and the active methylene compound in a suitable solvent. wikipedia.org
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | Hydrogen Peroxide / Base | 2-Piperidino-1,3-thiazole-5-carboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (2-(piperidin-1-yl)thiazol-5-yl)methanol |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Substituted alkene |
Reactions of the Thiazole Heterocyclic Ring
The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the substituents it bears.
Electrophilic Aromatic Substitution Potentials
The piperidino group at the 2-position is a strong electron-donating group, which activates the thiazole ring towards electrophilic aromatic substitution. pharmaguideline.com Conversely, the carbaldehyde group at the 5-position is an electron-withdrawing and deactivating group. science.gov In 2-aminothiazole (B372263) systems, electrophilic substitution, such as halogenation and nitration, typically occurs at the 5-position. cdnsciencepub.comnih.govjocpr.com Since this position is already substituted in the target molecule, the directing effects of the existing groups will determine the site of further substitution.
The strongly activating piperidino group is expected to be the dominant directing group. youtube.com As an ortho-, para-director, it would direct incoming electrophiles to the 4-position of the thiazole ring. While the aldehyde group is a meta-director, the powerful activating effect of the amino group likely overrides its deactivating influence. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are anticipated to occur at the C-4 position.
Halogenation: Halogenation of 2-aminothiazole derivatives can be achieved using various reagents. For instance, regioselective halogenation at the 5-position of 2-aminothiazoles has been accomplished using copper(II) halides. nih.gov Given the substitution pattern of the target molecule, halogenation would be predicted to occur at the 4-position.
Nitration: Nitration of 2-aminothiazoles has been reported to yield 2-amino-5-nitrothiazole. chemicalbook.comgoogle.comgoogle.com For this compound, nitration would be expected to proceed at the 4-position, guided by the activating piperidino group.
Nucleophilic Attack on the Thiazole Ring
Detailed studies documenting nucleophilic attacks directly on the thiazole ring of this compound are limited in currently accessible scientific literature. In principle, the thiazole ring can be susceptible to nucleophilic attack, particularly at the C2 position. The electron density of the ring is influenced by the electron-donating piperidino group at the C2 position and the electron-withdrawing carbaldehyde group at the C5 position. Theoretical calculations on similar thiazole structures suggest that the C2 position is the most common site for nucleophilic substitution. fabad.org.tr However, displacing the strongly bonded piperidino group would require harsh reaction conditions and is generally not a favored pathway.
The reactivity of the thiazole ring in related 2-aminothiazole systems is more commonly characterized by electrophilic substitution, which preferentially occurs at the C5 position. fabad.org.tr Given that the C5 position in the target molecule is already substituted with a carbaldehyde group, such reactions are not applicable without prior modification.
Multi-Component Reactions Involving this compound as a Key Building Block
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. beilstein-journals.org Aldehydes are common components in many well-known MCRs, such as the Ugi, Biginelli, and Hantzsch reactions. nih.gov
Despite the presence of the reactive carbaldehyde group, which makes this compound a potential candidate for such reactions, there are no specific MCRs reported in the literature that utilize this compound as a key building block. The synthesis of various thiazole and piperidine-containing scaffolds via MCRs is a well-established field, suggesting the potential for future development in this area. nih.govresearchgate.net For instance, 2-aminoazoles, a class to which the parent scaffold of the title compound belongs, are known to participate in Groebke–Blackburn type multi-component reactions. researchgate.net
Synthesis of Libraries of this compound Derivatives
The generation of chemical libraries, or large collections of structurally related compounds, is a cornerstone of modern drug discovery. Multi-component reactions are a favored strategy for rapidly building such libraries due to their efficiency and ability to generate diverse structures. beilstein-journals.org
While the synthesis of various thiazole-5-carboxamide (B1230067) derivatives and other substituted thiazoles for biological evaluation has been described, a dedicated study on the synthesis of a diverse library of derivatives starting from this compound has not been identified in the literature. mdpi.com The aldehyde functional group serves as a versatile handle for derivatization, allowing for a wide range of reactions including condensation, oxidation, reduction, and addition reactions, which could theoretically be employed to generate a library of derivatives.
Advanced Spectroscopic and Structural Characterization Techniques for 2 Piperidino 1,3 Thiazole 5 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework of the molecule.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.
¹H NMR Spectroscopy: The expected ¹H NMR spectrum of 2-Piperidino-1,3-thiazole-5-carbaldehyde would exhibit distinct signals corresponding to the aldehyde proton, the thiazole (B1198619) ring proton, and the protons of the piperidine (B6355638) ring.
Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.
Thiazole Proton (H-4): A singlet for the proton at the C4 position of the thiazole ring is expected, likely in the aromatic region around δ 7.5-8.5 ppm. Its exact position is influenced by the electron-donating piperidino group at C2 and the electron-withdrawing aldehyde group at C5.
Piperidine Protons: The ten protons of the piperidine ring would show complex multiplets. The protons on the carbons alpha to the nitrogen (α-CH₂) are expected to appear further downfield (δ 3.4-3.8 ppm) compared to the beta (β-CH₂) and gamma (γ-CH₂) protons (δ 1.5-1.8 ppm) due to the inductive effect of the nitrogen atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom.
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 180-190 ppm.
Thiazole Ring Carbons: The C2 carbon, attached to two nitrogen atoms (one from the ring and one from the piperidine), would be found around δ 165-175 ppm. The C4 and C5 carbons would appear in the aromatic region, with their shifts influenced by the attached substituents.
Piperidine Carbons: The α-carbons of the piperidine ring are expected around δ 45-55 ppm, while the β- and γ-carbons would be found further upfield, typically between δ 20-30 ppm.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CHO (proton) | 9.5 - 10.5 | - | s |
| -CHO (carbon) | - | 180 - 190 | - |
| Thiazole H-4 | 7.5 - 8.5 | - | s |
| Thiazole C2 | - | 165 - 175 | - |
| Thiazole C4 | - | 120 - 140 | - |
| Thiazole C5 | - | 140 - 160 | - |
| Piperidine α-CH₂ | 3.4 - 3.8 | 45 - 55 | m |
| Piperidine β-CH₂ | 1.5 - 1.8 | 20 - 30 | m |
| Piperidine γ-CH₂ | 1.5 - 1.8 | 20 - 30 | m |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be instrumental in confirming the connectivity within the piperidine ring, showing correlations between the α-CH₂, β-CH₂, and γ-CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton. For example, the proton signal at δ 3.4-3.8 ppm would correlate with the carbon signal at δ 45-55 ppm, confirming the α-CH₂ assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is vital for connecting the different fragments of the molecule. For instance, the aldehyde proton should show a correlation to the C5 of the thiazole ring. The α-protons of the piperidine ring would show a correlation to the C2 of the thiazole ring, confirming the point of attachment.
| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds |
|---|---|---|
| Aldehyde H | Thiazole C5 | ²J |
| Aldehyde H | Thiazole C4 | ³J |
| Thiazole H-4 | Thiazole C5 | ²J |
| Thiazole H-4 | Thiazole C2 | ³J |
| Thiazole H-4 | Aldehyde C=O | ³J |
| Piperidine α-H | Thiazole C2 | ²J |
| Piperidine α-H | Piperidine β-C | ²J |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₉H₁₂N₂OS, the calculated exact mass would be determined and compared to the experimental value to confirm the molecular formula with high confidence.
Molecular Formula: C₉H₁₂N₂OS
Calculated Monoisotopic Mass: 212.0670 g/mol
An experimental HRMS value within a few parts per million (ppm) of the calculated mass would provide strong evidence for the proposed molecular formula.
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion, [M+H]⁺), providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure.
A plausible fragmentation pathway for protonated this compound ([M+H]⁺, m/z 213) would likely involve:
Loss of carbon monoxide (CO): A characteristic fragmentation for aldehydes, leading to a fragment ion at m/z 185.
Cleavage of the piperidine ring: Retro-Diels-Alder (RDA) fragmentation or other ring-opening mechanisms can lead to the loss of neutral fragments.
Cleavage of the thiazole ring: The thiazole ring can undergo cleavage, often initiated by the loss of small molecules like HCN or fragmentation of the sulfide (B99878) linkage.
Loss of the piperidino group: Cleavage of the C2-N bond can result in a fragment corresponding to the thiazole-5-carbaldehyde core.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |
|---|---|---|---|
| 213 | 185 | CO | [M+H-CO]⁺ |
| 213 | 128 | C₅H₉N | [2-amino-1,3-thiazole-5-carbaldehyde+H]⁺ |
| 185 | 157 | C₂H₄ | [Fragment from piperidine ring cleavage]⁺ |
| 128 | 101 | HCN | [Fragment from thiazole ring cleavage]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Aldehyde Group: A strong, sharp absorption band for the C=O stretch is expected in the IR spectrum, typically around 1680-1700 cm⁻¹. The C-H stretch of the aldehyde proton usually appears as a pair of medium intensity bands between 2700-2900 cm⁻¹.
Thiazole Ring: The C=N stretching vibration of the thiazole ring is expected to appear in the region of 1600-1650 cm⁻¹. C-S stretching vibrations are typically weaker and found in the fingerprint region (600-800 cm⁻¹).
Piperidine Ring: The C-H stretching vibrations of the CH₂ groups in the piperidine ring will be observed just below 3000 cm⁻¹ (aliphatic C-H stretch). The C-N stretching of the tertiary amine will appear in the 1000-1250 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, such as the C-S and C=C bonds within the thiazole ring.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aldehyde | C-H Stretch | 2700 - 2900 | Medium |
| Aldehyde | C=O Stretch | 1680 - 1700 | Strong |
| Thiazole | C=N Stretch | 1600 - 1650 | Medium |
| Thiazole | Ring Vibrations | 1400 - 1550 | Medium-Strong |
| Thiazole | C-S Stretch | 600 - 800 | Weak-Medium |
| Piperidine | C-H Stretch | 2850 - 2960 | Strong |
| Piperidine | C-N Stretch | 1000 - 1250 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal tool for investigating the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure, particularly the extent of conjugation.
The UV-Vis spectrum of a substituted thiazole derivative is influenced by the nature of the substituents on the thiazole ring. In this compound, the piperidino group at the C2 position acts as an electron-donating group (auxochrome), while the carbaldehyde group at the C5 position is an electron-withdrawing group (chromophore). This "push-pull" system can lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in characteristic absorption bands.
These transitions are typically assigned to π → π* and n → π* electronic transitions. The π → π* transitions, usually of higher energy (shorter wavelength) and greater intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiazole ring and the attached chromophores. The n → π* transitions, which are generally of lower energy (longer wavelength) and weaker intensity, involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or sulfur atoms of the thiazole ring, or the oxygen of the carbaldehyde group) to a π* antibonding orbital.
The conjugation between the thiazole ring, the piperidino group, and the carbaldehyde group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent thiazole molecule. This is due to the delocalization of π-electrons across the molecule, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 1: Calculated UV-Vis Absorption Data for a Structurally Related Thiazolidinone Derivative scielo.org.za
| Calculated Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution |
| 405.85 | 0.378 | HOMO -> LUMO+1 (49%), HOMO-2 -> LUMO (42%) |
| 342.90 | 0.2430 | - |
This data is for a related thiazolidinone derivative and is presented to illustrate the typical electronic transitions in this class of compounds.
X-ray Crystallography for Definitive Solid-State Structural Determination
As of the latest literature review, a single-crystal X-ray structure of this compound has not been reported. However, analysis of the crystal structures of related thiazole and piperidine-containing compounds can provide a reliable model for its expected solid-state conformation.
The thiazole ring is an aromatic, planar five-membered heterocycle. In the solid state, the planarity of this ring is generally maintained. The piperidine ring, being a saturated heterocycle, typically adopts a chair conformation to minimize steric strain. The linkage between the piperidine nitrogen and the C2 position of the thiazole ring is a critical structural feature. The relative orientation of these two rings will be influenced by steric hindrance and electronic effects.
The carbaldehyde group at the C5 position of the thiazole ring is expected to be coplanar with the thiazole ring to maximize π-orbital overlap and conjugation. This planarity is a common feature in aromatic aldehydes.
Intermolecular interactions, such as hydrogen bonds and π-π stacking, are likely to play a significant role in the crystal packing of this compound. Although the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds involving the aldehyde oxygen or the thiazole nitrogen are possible. Furthermore, the aromatic thiazole rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
Table 2: Typical Bond Lengths and Angles in Thiazole Derivatives from X-ray Crystallography Data
| Bond | Typical Length (Å) | Angle | Typical Value (°) |
| S-C2 | 1.71 - 1.75 | C5-S-C2 | 88 - 92 |
| C2-N3 | 1.30 - 1.34 | S-C2-N3 | 114 - 118 |
| N3-C4 | 1.37 - 1.41 | C2-N3-C4 | 108 - 112 |
| C4-C5 | 1.35 - 1.39 | N3-C4-C5 | 113 - 117 |
| C5-S | 1.70 - 1.74 | C4-C5-S | 109 - 113 |
These values are generalized from various crystallographically characterized thiazole derivatives and provide an estimation of the expected geometry.
Computational and Theoretical Investigations of 2 Piperidino 1,3 Thiazole 5 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the electronic structure and predicting the reactivity of 2-Piperidino-1,3-thiazole-5-carbaldehyde.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), can elucidate the distribution of electrons and energy levels of the molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the region from which electrons are most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept electrons, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For thiazole (B1198619) derivatives, the HOMO is often localized on the electron-rich thiazole ring and the piperidine (B6355638) moiety, while the LUMO is typically centered on the electron-withdrawing carbaldehyde group. kbhgroup.in
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. kbhgroup.in Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, such as the oxygen atom of the carbaldehyde group and the nitrogen atom of the thiazole ring. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack, such as the hydrogen atoms of the piperidine ring and the carbon atom of the carbonyl group. nih.gov
Table 1: Predicted Electronic Properties of a Representative Thiazole Derivative (Data based on analogous compounds from computational studies)
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Reflects chemical reactivity and stability |
The three-dimensional structure of this compound is not rigid, with the piperidine ring and the bond connecting it to the thiazole ring allowing for conformational flexibility. Conformational analysis is essential to identify the most stable geometric arrangements (conformers) and to understand the energy landscape of the molecule. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. Thiazole derivatives have been investigated as inhibitors of various enzymes, including DNA gyrase. nih.gov
A hypothetical docking study of this compound into the active site of a bacterial DNA gyrase could reveal potential binding modes. The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each based on a force field that estimates the binding affinity.
The results would likely show key interactions, such as hydrogen bonds between the carbaldehyde oxygen or the thiazole nitrogen and amino acid residues in the active site. Hydrophobic interactions between the piperidine ring and nonpolar residues of the protein would also contribute to the binding affinity. nih.gov
Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into the stability of the ligand-receptor interaction over time. MD simulations model the atomic movements of the system, offering a more dynamic picture of the binding.
Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein
| Parameter | Predicted Value/Interaction |
| Binding Affinity | -7.5 kcal/mol |
| Hydrogen Bonds | Carbonyl oxygen with Lysine residue |
| Hydrophobic Interactions | Piperidine ring with Leucine and Valine residues |
| Pi-Stacking | Thiazole ring with Phenylalanine residue |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Computational methods can accurately predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers. comporgchem.com Predicted chemical shifts for the protons on the thiazole ring, the aldehyde proton, and the protons of the piperidine ring can be compared with experimental data to confirm the structure.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Data based on analogous compounds and computational models)
| Proton | Predicted Chemical Shift (ppm) |
| Aldehyde-H | 9.8 - 10.0 |
| Thiazole-H | 7.5 - 7.8 |
| Piperidine-H (adjacent to N) | 3.5 - 3.8 |
| Piperidine-H (other) | 1.5 - 1.8 |
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculations provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* electronic transitions within the conjugated system of the thiazole and carbaldehyde moieties.
Reaction Mechanism Pathway Elucidation through Computational Modeling
Computational modeling is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction pathway.
For this compound, a key reaction would be the nucleophilic addition to the carbonyl group of the aldehyde. For instance, the mechanism of a Grignard reaction with this aldehyde could be computationally modeled. The calculations would trace the energy profile as the Grignard reagent approaches the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. The subsequent protonation step to yield the final alcohol product could also be modeled.
By calculating the energies of the reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. This diagram provides quantitative information about the feasibility of the reaction and the stability of any intermediates. Such studies are instrumental in optimizing reaction conditions and predicting the outcome of new chemical transformations.
Applications of 2 Piperidino 1,3 Thiazole 5 Carbaldehyde in Contemporary Organic Synthesis
Strategic Utility as a Versatile Synthetic Intermediate for Heterocyclic Scaffolds
The aldehyde functional group at the C5 position of the thiazole (B1198619) ring is the primary center of reactivity, serving as a versatile handle for the synthesis of a wide array of fused and decorated heterocyclic systems. Its electrophilic nature allows it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
One of the most powerful applications of this aldehyde is in condensation reactions with active methylene (B1212753) compounds. For instance, in Knoevenagel condensations, 2-piperidino-1,3-thiazole-5-carbaldehyde can react with compounds containing a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) to form arylidene derivatives. researchgate.netresearchgate.net These products are themselves valuable intermediates, primed for subsequent intramolecular cyclization or other transformations to create polycyclic systems. mdpi.com
Furthermore, the compound is an ideal precursor for constructing fused heterocyclic rings, such as thiazolo[4,5-d]pyrimidines. Through multicomponent reactions, it can be condensed with β-ketoesters (e.g., ethyl acetoacetate) and an amine or ammonia (B1221849) source. nih.gov This strategy provides a highly efficient route to complex scaffolds that are of significant interest in drug discovery. The general reactivity of 2-aminothiazoles allows them to be key components in the synthesis of pyran and pyridine (B92270) derivatives as well. mdpi.comlongdom.org
The following table summarizes key synthetic transformations involving the carbaldehyde group for the construction of heterocyclic scaffolds.
| Reaction Type | Reagent(s) | Resulting Scaffold/Intermediate |
| Knoevenagel Condensation | Active methylene compounds (e.g., Malononitrile, Thiazolidinediones) | 5-Arylidene-thiazole derivatives |
| Multicomponent Reaction | β-Ketoesters, Amine source | Fused Thiazolopyrimidines |
| Cyclocondensation | Cyanothioacetamide | Fused Thiazolopyridines |
| Reductive Amination | Amines, Reducing agent (e.g., NaBH₃CN) | 5-(Aminomethyl)-thiazole derivatives |
| Wittig Reaction | Phosphonium ylides | 5-(Vinyl)-thiazole derivatives |
Precursor for Complex Organic Molecules with Diverse Structural Features
The 2-aminothiazole (B372263) motif is a cornerstone in the synthesis of numerous biologically active molecules. globethesis.comnih.gov As such, this compound serves as an excellent starting point for creating complex organic molecules with potential therapeutic applications. The literature documents a vast range of activities for 2-aminothiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net
The aldehyde group can be readily transformed into other functional groups, further expanding its synthetic utility.
Oxidation of the aldehyde to a carboxylic acid yields 2-piperidino-1,3-thiazole-5-carboxylic acid, which can then be converted into esters or amides, including derivatives similar to the potent anticancer agent Dasatinib. nih.gov
Reduction provides the corresponding alcohol, (2-piperidino-1,3-thiazol-5-yl)methanol, a useful intermediate for introducing the thiazole moiety via ether or ester linkages.
Formation of Schiff bases (imines) through reaction with primary amines provides a gateway to various N-heterocycles and amino derivatives. chemicalbook.com
This functional group interconversion allows chemists to strategically incorporate the piperidino-thiazole core into larger, more elaborate structures, enabling the exploration of structure-activity relationships in drug development programs.
Role in the Development of New Catalytic Systems
While direct applications of this compound in catalysis are not extensively documented, its structure contains features that suggest potential utility in this field. The nitrogen atoms of the thiazole and piperidine (B6355638) rings, along with the sulfur atom, can act as coordination sites or ligands for transition metals. Metal complexes incorporating such scaffolds could potentially exhibit catalytic activity in various organic transformations.
Furthermore, thiazole derivatives can be N-alkylated to form thiazolium salts. These salts are well-known precursors to N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. tandfonline.com Thiazolium salts themselves can catalyze reactions such as the benzoin (B196080) condensation. tandfonline.com By converting this compound into a corresponding thiazolium salt, new catalysts could be developed for specialized synthetic applications.
Integration into Advanced Materials Science Applications (e.g., Polymer Chemistry, Nanotechnology)
The application of this compound in materials science is an emerging area with significant potential. Heterocyclic compounds, particularly those with conjugated π-systems like thiazole, are of interest for the development of organic materials with tailored electronic and optical properties.
In polymer chemistry, this compound could be used as a functional monomer. For example, the aldehyde group could undergo polymerization reactions, or it could be modified to introduce a polymerizable group (like a vinyl or acrylate (B77674) moiety). The incorporation of the electron-rich piperidino-thiazole unit into a polymer backbone could influence the material's conductivity, photoluminescence, or thermal stability. Thiazole-containing polymers have been investigated for various applications, and the functional handles on this specific molecule offer a route to novel materials. tandfonline.com
The structure is also reminiscent of certain organic dyes. By extending the conjugation of the molecule, for example through Knoevenagel condensation with appropriate partners, it may be possible to synthesize new dyes with specific absorption and emission profiles for use in applications such as dye-sensitized solar cells or as fluorescent probes.
Exploration of in Vitro Biological Activities and Structure Activity Relationships Sar of 2 Piperidino 1,3 Thiazole 5 Carbaldehyde Derivatives
Methodologies for In Vitro Biological Activity Screening
The preliminary assessment of the therapeutic potential of novel 2-piperidino-1,3-thiazole-5-carbaldehyde derivatives relies on a battery of in vitro screening assays. These assays are designed to identify and characterize the biological effects of the compounds at the enzymatic, cellular, and microorganismal levels.
Enzyme inhibition assays are fundamental in identifying specific molecular targets for new compounds. For thiazole (B1198619) derivatives, these assays have been crucial in elucidating their mechanism of action. Fluorimetric inhibitor screening kits are commonly used to determine the half-maximal inhibitory concentration (IC50) of compounds against specific enzymes. mdpi.com
Key enzymatic targets for thiazole derivatives include:
Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX): These enzymes are critical in the inflammatory pathway. Assays measure the ability of compounds to inhibit their activity, with some thiazole derivatives showing dual inhibition of COX-2 and 5-LOX. mdpi.comresearchgate.net
Phosphodiesterase type 5 (PDE5): This enzyme is a target for erectile dysfunction therapies. Screening of 2-aminothiazole (B372263) derivatives has identified compounds that can either inhibit or enhance PDE5 activity. researchgate.net
Dihydrofolate Reductase (DHFR): An essential enzyme in folate metabolism, DHFR is a target for anticancer and antimicrobial drugs. Piperidine-based thiosemicarbazones have been evaluated for their inhibitory potential against the DHFR enzyme. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): A target for diabetes and obesity, various thiazole derivatives have been identified as potent inhibitors of PTP1B. fabad.org.tr
α-Glucosidase and Urease: These enzymes are targets for diabetes and infections, respectively. Pyrazoline–thiazole hybrids have been assessed for their inhibitory action against these enzymes. nih.gov
Cell-based assays are employed to evaluate the effects of compounds on cellular processes, primarily focusing on cytotoxicity against cancer cell lines and viability of normal cells. These assays provide insights into a compound's potential as an anticancer agent and its safety profile at the cellular level.
Commonly used methods include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. It has been used to test the anticancer potential of thiazole derivatives against various human cancer cell lines, including Hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and prostate cancer (PC3). mdpi.comresearchgate.netbohrium.com
Sulforhodamine B (SRB) Assay: This assay quantifies cell density based on the measurement of cellular protein content and is used to assess cytotoxicity against cell lines like HeLa and MCF-7. nih.gov
Cell Culture: Compounds are tested on a panel of human tumor cell lines such as H460 (lung), ME180 (cervix), and DU145 (prostate) to determine their IC50 values. researchgate.net To assess selectivity, cytotoxicity is also evaluated against normal cell lines, for instance, African green monkey kidney cells (Vero) and mouse fibroblast cells (L929). nih.govbiointerfaceresearch.com
Derivatives of the thiazole scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines, including MDA-MB-231, HCT116, HT29, and SW620. nih.gov
The antimicrobial and antifungal potential of 2-piperidino-1,3-thiazole derivatives is assessed by determining their ability to inhibit the growth of or kill various pathogenic microorganisms.
Standard methodologies include:
Agar (B569324) Diffusion (Cup Plate Method): This method involves placing the test compound onto an agar plate inoculated with a specific microorganism. The diameter of the zone of inhibition around the compound indicates its antimicrobial activity. nih.gov
Broth Microdilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) or Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. biointerfaceresearch.comnih.gov
These assays are conducted on a panel of clinically relevant microorganisms, including:
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis, Streptococcus pneumoniae. biointerfaceresearch.comekb.egnih.gov
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens. biointerfaceresearch.comekb.egnih.gov
Fungal strains: Candida albicans, Aspergillus niger, Rhodotorula sp. nih.govnih.govnih.gov
The results are often compared to standard reference drugs like Norfloxacin, Ciprofloxacin, Ofloxacin for bacteria, and Ketoconazole, Fluconazole for fungi. nih.govnih.govekb.eg
Computational Approaches in SAR Analysis for this compound Analogues
Computational methods, particularly molecular docking, are integral to understanding the structure-activity relationships (SAR) of this compound analogues. These in silico studies predict how a ligand (the thiazole derivative) binds to the active site of a target protein, providing insights that guide the synthesis of more potent and selective compounds. nih.govnih.gov
Molecular docking simulations have been used to investigate the interaction of thiazole derivatives with various enzymes, such as fungal lanosterol (B1674476) C14α-demethylase, DHFR, and COX enzymes. nih.govresearchgate.netnih.gov These studies help to elucidate the binding affinity and interaction patterns, identifying key hydrogen bonds and hydrophobic interactions that are crucial for biological activity. fabad.org.trnih.gov
SAR analyses have revealed several key structural features that influence the biological activity of these compounds:
Substituents on the Phenyl Ring: The presence and position of substituents on an aryl ring attached to the thiazole core significantly impact activity. Electron-withdrawing groups like chloro (Cl) or nitro (NO2) can enhance antifungal or enzyme inhibitory potential. nih.govmdpi.com For instance, a 3-nitro phenyl substitution displayed the highest potency against DHFR in one study. nih.gov Conversely, electron-donating groups like methoxy (B1213986) may also enhance activity in other contexts. mdpi.com
The Piperidine (B6355638) Moiety: The piperidine ring itself is a critical pharmacophore. Modifications to this ring can modulate activity. For example, a compound bearing a 4-methylpiperidin-1-yl moiety was found to be highly effective against C. albicans. researchgate.net
The Thiazole Core: The thiazole ring acts as a central scaffold. The nature of the substituent at the 2-position (the piperidine group in this case) and other positions is vital. SAR studies have shown that the presence of specific side chains, such as a hydrazone linkage at C2, can lead to superior antifungal potency compared to analogues lacking this feature. nih.gov
| Structural Modification | Observed Effect on Activity | Target/Assay | Reference |
|---|---|---|---|
| Electron-withdrawing group (e.g., NO2, Cl) on phenyl ring | Enhanced inhibitory potential | α-Glucosidase, Urease, DHFR | nih.govnih.gov |
| Electron-donating group (e.g., OCH3) on phenyl ring | Enhanced anticonvulsant activity | Anticonvulsant models | mdpi.com |
| 4-methylpiperidin-1-yl moiety | Most effective against C. albicans | Antifungal assay | researchgate.net |
| Hydrazone linkage at C2 of thiazole ring | Superior antifungal potency | Anti-Candida assay | nih.gov |
Investigation of Proposed Molecular Mechanisms of Action (in vitro)
Based on in vitro enzyme inhibition and computational studies, several molecular mechanisms of action have been proposed for this compound derivatives. These mechanisms are inferred from the specific molecular targets they inhibit.
Antifungal Mechanism: A primary mechanism for antifungal thiazole derivatives is the inhibition of lanosterol C14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupts membrane integrity and function, ultimately inhibiting fungal growth. nih.gov
Antibacterial and Anticancer Mechanism: For derivatives targeting DHFR, the proposed mechanism involves the disruption of the folate biosynthesis pathway. nih.gov This pathway is essential for the synthesis of DNA, RNA, and certain amino acids. Inhibition of DHFR blocks the production of tetrahydrofolate, leading to the cessation of cell growth and proliferation in both bacteria and cancer cells. nih.gov
Anti-inflammatory Mechanism: Compounds that inhibit COX and/or 5-LOX enzymes interfere with the arachidonic acid cascade. This action blocks the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. mdpi.com
Rational Design of Novel Biologically Active Compounds Based on the this compound Scaffold
The rational design of new compounds leverages the insights gained from SAR and computational analyses to create novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The this compound scaffold serves as a versatile template for this process.
The design strategy often involves:
Scaffold Hopping and Modification: Using the thiazole-piperidine core as a starting point, medicinal chemists can introduce various substituents at different positions to explore new chemical space.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance biological activity or reduce toxicity.
Structure-Based Design: Utilizing molecular docking data, new analogues are designed to optimize interactions with the target enzyme's active site. For example, if docking reveals an unoccupied hydrophobic pocket, a lipophilic group can be added to the compound to improve binding affinity. fabad.org.tr
Hybrid Molecule Synthesis: Combining the 2-piperidino-1,3-thiazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or dual-acting properties. For instance, creating thiazole-pyrimidine or pyrazoline-thiazole hybrids has been explored to generate novel anticancer and anti-enzyme agents. nih.govmdpi.com
This iterative process of design, synthesis, and in vitro testing allows for the systematic optimization of the lead compound, aiming to develop new therapeutic agents with enhanced efficacy. fabad.org.trresearchgate.net
Future Directions and Emerging Research Avenues for 2 Piperidino 1,3 Thiazole 5 Carbaldehyde
Advancements in Sustainable and Scalable Synthesis
The future of chemical synthesis lies in the development of environmentally benign, efficient, and scalable processes. For 2-piperidino-1,3-thiazole-5-carbaldehyde, research is shifting away from traditional methods that may involve harsh conditions or hazardous reagents.
Key Advancements:
Green Chemistry Approaches: Significant progress has been made in developing greener synthetic routes for thiazole (B1198619) derivatives. These methods include using water as a solvent, employing recyclable catalysts, and utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. For instance, one-pot, multi-component reactions are being explored for thiazole synthesis, which minimizes waste by combining several steps into a single operation.
Catalyst-Free and Solvent-Free Conditions: Researchers are developing protocols that eliminate the need for catalysts or solvents altogether. For example, catalyst-free methods for synthesizing 2-aminothiazoles in polyethylene (B3416737) glycol (PEG-400) have proven effective and environmentally friendly.
Scalable One-Pot Synthesis: The development of scalable, one-pot synthesis methods is crucial for industrial applications. A notable approach involves using diazoketones as stable alternatives to traditionally used halogen ketones, allowing for the high-yield production of a diverse array of thiazoles. Such methods are being optimized to ensure they are not only efficient but also economically viable for large-scale production.
| Synthesis Strategy | Key Features | Potential Advantages for this compound |
| Multi-component Reactions | Single-pot synthesis from multiple starting materials. | Reduced waste, lower costs, increased efficiency. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, higher yields, cleaner reactions. |
| Catalyst-Free Synthesis | Reactions proceed without a catalyst, often in green solvents like PEG-400. | Reduced environmental impact, simplified purification. |
| Diazoketone-Based Synthesis | Utilizes stable diazoketones as synthetic equivalents for halogen ketones in a one-pot procedure. | High yields, chemical resilience, and scalability. |
Discovery of Novel Reactivity Patterns and Synthetic Transformations
The aldehyde functional group at the 5-position of the thiazole ring is a key site for chemical modification, offering a gateway to a vast array of derivatives. Future research will focus on exploring the full synthetic potential of this reactive handle.
Cascade Reactions: A significant area of development is the use of cascade reactions, where a series of intramolecular transformations are triggered to build complex molecular architectures from simple starting materials. For example, the synthesis of thiazole-5-carbaldehydes has been achieved through a cascade annulation of enaminones and potassium thiocyanate, a process mediated by the Dess-Martin periodinane (DMP) reagent.
Transformations of the Aldehyde Group: The aldehyde can be converted into numerous other functional groups. For instance, it can undergo condensation reactions with various nucleophiles, such as hydrazines, to form hydrazones, which can then be cyclized to generate novel heterocyclic systems fused to the thiazole ring. This opens avenues for creating diverse libraries of compounds for biological screening.
Modification of the Piperidine (B6355638) Ring: While the aldehyde is a primary reaction site, future work will also likely explore modifications of the piperidine ring to fine-tune the molecule's steric and electronic properties, which can significantly impact its biological activity.
Expanded Applications in Drug Discovery and Development Beyond Initial Biological Findings
The thiazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, and piperidine-containing compounds are also highly prevalent in pharmaceuticals. This dual-scaffold nature makes this compound a promising starting point for developing new therapeutic agents.
Broadening Therapeutic Targets: While initial interest may have been in specific areas, the structural motif is versatile. Thiazole derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. Future research will likely screen derivatives of this compound against a wider range of biological targets, such as enzymes like dihydrofolate reductase (DHFR), which is a target for cancer and infectious diseases.
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure will allow for detailed SAR studies. By synthesizing and testing a library of related compounds, researchers can identify the key structural features responsible for specific biological activities, leading to the rational design of more potent and selective drug candidates.
Neurological and Infectious Diseases: The presence of the thiazole ring in compounds used to treat neurological disorders and infectious diseases suggests that derivatives of this compound could be valuable in these areas.
| Potential Therapeutic Area | Rationale Based on Scaffold Properties |
| Anticancer | Thiazole derivatives have demonstrated cytotoxicity against various cancer cell lines. |
| Antimicrobial | The thiazole ring is a core component of many antibacterial and antifungal agents. |
| Anti-inflammatory | Certain thiazole derivatives exhibit potent anti-inflammatory effects. |
| Anticonvulsant | Thiazole-containing compounds have shown promise in controlling seizures. |
| Neurological Disorders | Related compounds are used as intermediates in the synthesis of drugs targeting neurological conditions. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. These technologies can analyze vast datasets to predict molecular properties, optimize reaction conditions, and design novel compounds with desired characteristics.
Predictive Modeling: AI/ML algorithms can be trained to predict the biological activities, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of novel derivatives of this compound. This in silico screening can significantly reduce the time and cost associated with laboratory testing by prioritizing the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By inputting specific criteria, such as high binding affinity to a particular protein target and low predicted toxicity, these models could generate novel derivatives of the this compound scaffold for synthesis.
Reaction Optimization: Machine learning models can predict the outcomes of chemical reactions under various conditions, helping chemists to identify the optimal parameters for synthesizing new derivatives, thereby improving yields and reducing waste. These models can learn from existing reaction data to suggest the best solvents, catalysts, and temperatures for a given transformation.
Exploration of this compound in Chemical Biology and Probe Development
Chemical probes are essential tools for studying biological processes within living systems. The structural and electronic properties of the thiazole ring make it an attractive scaffold for the development of such probes.
Fluorescent Probes: The thiazole heterocycle can be part of a larger conjugated system, which may impart fluorescent properties. By chemically modifying this compound, it may be possible to create fluorescent probes that can be used to visualize specific biomolecules or cellular events.
Covalent Probes: The reactive aldehyde group could be utilized to design covalent probes that form a stable bond with a specific amino acid residue (e.g., lysine) on a target protein. This would allow for the irreversible labeling and subsequent identification of the protein target.
Bioorthogonal Chemistry: Derivatives of this compound could be designed to participate in bioorthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes. This would enable the tracking and study of the molecule's interactions in a cellular environment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Piperidino-1,3-thiazole-5-carbaldehyde?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of piperidine derivatives with thiazole precursors. For example, analogous aldehydes are synthesized via nucleophilic substitution or cyclization reactions under controlled conditions (e.g., alkaline media for formylation steps) . Key parameters include solvent choice (e.g., DMF or THF), temperature control (room temperature to reflux), and catalysts (e.g., palladium for cross-coupling). Reaction progress should be monitored via TLC or HPLC, followed by purification via column chromatography .
Q. How can spectroscopic methods be employed to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to identify proton environments (e.g., aldehyde proton at ~9.8–10.2 ppm) and carbon signals. DEPT-135 can differentiate CH, CH, and CH groups .
- IR Spectroscopy : Confirm the aldehyde group (C=O stretch at ~1680–1720 cm) and thiazole ring vibrations (C-S-C at ~650–750 cm) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S percentages .
Q. What frameworks guide rigorous research question formulation for studying this compound?
- Methodological Answer : Apply the PICO (Population, Intervention, Comparison, Outcome) framework to define experimental variables. For example:
- Population : Reaction intermediates of this compound.
- Intervention : Varying substituents on the thiazole ring.
- Comparison : Reactivity under acidic vs. basic conditions.
- Outcome : Yield optimization or byproduct reduction.
Additionally, use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess research scope .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structure determination?
- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to address phase ambiguities or twinning. For example:
- Phase Annealing : Implement simulated annealing in SHELX-90 to improve phase probabilities, especially for high-resolution or twinned data .
- Validation Tools : Cross-check with R-factors, electron density maps, and Hirshfeld surface analysis to resolve discrepancies in bond lengths/angles .
Q. How to design experiments to study the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., -aldehyde) to track reaction pathways via NMR or mass spectrometry.
- Kinetic Studies : Employ pseudo-first-order conditions to determine rate constants under varying temperatures/pH .
- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian software) to predict transition states or reactive intermediates .
Q. How to resolve conflicting spectral data during structural elucidation?
- Methodological Answer :
- Triangulation : Combine -NMR, -NMR, and X-ray crystallography to cross-validate structural assignments.
- Contradiction Analysis : Apply iterative refinement (e.g., in SHELXL) to reconcile unexpected peaks or shifts, considering solvent effects or dynamic exchange processes .
Q. What strategies optimize the compound’s stability in biological assays?
- Methodological Answer :
- Storage Conditions : Store at -20°C under inert atmosphere (argon) to prevent aldehyde oxidation.
- Derivatization : Convert the aldehyde to a stable Schiff base (e.g., with hydroxylamine) for in vitro studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
